molecular formula C12H20N4O7S B12285990 N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine

Cat. No.: B12285990
M. Wt: 364.38 g/mol
InChI Key: ROWIKVIWEBGFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound that features a unique combination of functional groups, including carboxymethyl, amino, methylcarbamoyl, and thio groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reducing agents can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to cannabinoid receptor 1, regulating glutamine metabolism and immune function . This interaction can lead to the modulation of various signaling pathways, including the inhibition of ERK1/2 phosphorylation and the regulation of inflammatory factors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIKVIWEBGFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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